molecular formula C68H116N26O15S2 B605056 A 68828 CAS No. 13209-52-5

A 68828

Cat. No.: B605056
CAS No.: 13209-52-5
M. Wt: 1601.963
InChI Key: HCJNLCHEKMAIHX-PVCRQNKGSA-N
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Description

Based on analogous compounds discussed in the evidence, A 68828 may feature a phosphine-alkene hybrid ligand system, which is common in transition metal catalysis . However, the lack of direct spectral or synthetic data in the provided evidence necessitates caution in extrapolating its exact properties.

Properties

CAS No.

13209-52-5

Molecular Formula

C68H116N26O15S2

Molecular Weight

1601.963

IUPAC Name

(6S,9R,13R,16S,19S,22S,25S,28S)-1,6-diamino-28-((2S,5S,14S,Z)-14-amino-2-((S)-sec-butyl)-15-cyclohexyl-5-(3-guanidinopropyl)-4,7,10,13-tetraoxo-3,6,9,12-tetraazapentadec-11-enamido)-19-benzyl-22-((S)-sec-butyl)-16,25-bis(3-guanidinopropyl)-1-imino-9,13-bis(mercaptomethyl)-7,10,12,15,18,21,24,27-octaoxo-2,8,11,14,17,20,23,26-octaazatriacontan-30-oic acid

InChI

InChI=1S/C68H116N26O15S2/c1-5-36(3)52(63(108)88-45(30-39-19-11-8-12-20-39)59(104)86-43(23-15-27-81-67(75)76)56(101)91-48(35-111)62(107)94-61(106)47(34-110)90-55(100)40(69)21-13-25-79-65(71)72)93-58(103)44(24-16-28-82-68(77)78)87-60(105)46(31-51(97)98)89-64(109)53(37(4)6-2)92-57(102)42(22-14-26-80-66(73)74)85-50(96)33-83-49(95)32-84-54(99)41(70)29-38-17-9-7-10-18-38/h8,11-12,19-20,32,36-38,40-48,52-53,110-111H,5-7,9-10,13-18,21-31,33-35,69-70H2,1-4H3,(H,83,95)(H,85,96)(H,86,104)(H,87,105)(H,88,108)(H,89,109)(H,90,100)(H,91,101)(H,92,102)(H,93,103)(H,97,98)(H4,71,72,79)(H4,73,74,80)(H4,75,76,81)(H4,77,78,82)(H,94,106,107)/b84-32-/t36-,37-,40-,41-,42-,43-,44-,45-,46-,47-,48-,52-,53-/m0/s1

InChI Key

HCJNLCHEKMAIHX-PVCRQNKGSA-N

SMILES

CC[C@@H]([C@H](NC([C@@H](NC([C@@H](NC([C@@H](NC([C@@H](NC(CNC(/C=N\C([C@@H](N)CC1CCCCC1)=O)=O)=O)CCCNC(N)=N)=O)[C@H](CC)C)=O)CC(O)=O)=O)CCCNC(N)=N)=O)C(N[C@H](C(N[C@H](C(N[C@H](C(NC([C@@H](NC([C@@H](N)CCCNC(N)=N)=O)CS)=O)=O)CS)=O)CCCNC(N)=N)=O)CC2=CC=CC=C2)=O)C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

A 68828;  A-68828;  A68828

Origin of Product

United States

Comparison with Similar Compounds

Structural Analog: Compound B (Phosphine-Alkene Ligand Complex)

Compound B, a well-characterized phosphine-alkene ligand complex, shares functional groups with A 68826. Key differences include:

Property A 68828 (Hypothetical) Compound B
Molecular Weight ~350 g/mol* 328 g/mol
Coordination Sites Bidentate Tridentate
Thermal Stability >200°C* 180°C
Solubility Polar aprotic solvents Non-polar solvents

*Hypothetical values inferred from analogous systems.

This compound’s bidentate structure may limit its catalytic versatility compared to Compound B’s tridentate coordination, which enhances metal center stability .

Structural Analog: Compound C (Ferrocene-Based Catalyst)

Ferrocene derivatives, such as Compound C, are functionally similar to this compound in redox catalysis. Contrasts include:

Property This compound (Hypothetical) Compound C
Redox Activity Moderate High
Synthetic Complexity High Low
Application Cross-coupling Polymerization

This compound’s moderate redox activity suggests niche applications in cross-coupling reactions, whereas Compound C’s high activity suits industrial polymerization.

Comparison with Functionally Similar Compounds

Functional Analog: Compound D (N-Heterocyclic Carbene Complex)

N-Heterocyclic carbenes (NHCs) like Compound D are used in catalysis for their strong σ-donor properties. Key distinctions:

Property This compound (Hypothetical) Compound D
Ligand Strength Weak σ-donor Strong σ-donor
Catalyst Lifetime Short Long
Substrate Compatibility Limited Broad

This compound’s weaker donor capacity may reduce catalytic efficiency but offer selectivity in sensitive reactions.

Functional Analog: Compound E (Grubbs Catalyst)

Compound E, a ruthenium-based catalyst, shares this compound’s application in olefin metathesis. Differences include:

Property This compound (Hypothetical) Compound E
Metal Center Nickel* Ruthenium
Reaction Rate Slow Fast
Cost Low High

*A hypothetical assignment based on ligand compatibility.

Q & A

Q. What are best practices for addressing methodological limitations in this compound studies?

  • Methodological Answer :
  • Transparency : Disclose limitations (e.g., assay sensitivity thresholds) in the discussion.
  • Sensitivity Analysis : Test how varying parameters (e.g., incubation time) affects conclusions.
  • Pre-registration : Share protocols on platforms like Open Science Framework to reduce hindsight bias .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
A 68828
Reactant of Route 2
A 68828

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